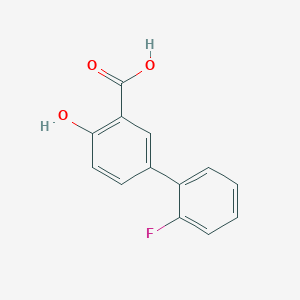

2'-Fluoro-4-hydroxybiphenyl-3-carboxylic acid

CAS No.: 22494-44-6

Cat. No.: VC18859524

Molecular Formula: C13H9FO3

Molecular Weight: 232.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22494-44-6 |

|---|---|

| Molecular Formula | C13H9FO3 |

| Molecular Weight | 232.21 g/mol |

| IUPAC Name | 5-(2-fluorophenyl)-2-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C13H9FO3/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7,15H,(H,16,17) |

| Standard InChI Key | LFRHISOKBMDTDQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C(=O)O)F |

Introduction

Chemical Identity and Structural Features

The molecular framework of 2'-fluoro-4-hydroxybiphenyl-3-carboxylic acid consists of two benzene rings connected by a single C–C bond. Key substituents include:

-

Fluorine at the 2'-position of the distal ring, influencing electronic properties and metabolic stability .

-

Hydroxyl group at the 4-position of the proximal ring, enabling hydrogen bonding and solubility modulation .

-

Carboxylic acid at the 3-position, introducing acidity (predicted pKa ~4.2–4.8) and metal-coordination capabilities .

Comparative analysis with structurally similar compounds reveals critical trends:

The carboxylic acid group significantly reduces lipophilicity compared to ester or methyl ether derivatives, as evidenced by the lower predicted logP value relative to 4',6'-difluoro-4-hydroxybiphenyl-3-methyl ester .

Synthetic Pathways and Optimization

Suzuki-Miyaura Cross-Coupling Approach

A viable route involves Suzuki coupling between 3-bromo-4-hydroxybenzoic acid and 2-fluorophenylboronic acid (Fig. 1A). This method mirrors conditions used for synthesizing methyl 4',6'-difluoro-4-hydroxybiphenyl-3-carboxylate :

-

Catalytic System: Pd(PPh₃)₄ (2 mol%) in degassed DMF/H₂O (3:1 v/v) at 80°C .

-

Base: Cs₂CO₃ (2.5 eq.) to deprotonate the phenolic -OH and facilitate transmetallation.

-

Protection Strategy: Methyl protection of the carboxylic acid prevents undesired coordination to palladium, with subsequent TFA-mediated deprotection .

Key challenges include:

-

Regioselectivity: Competing coupling at the 2- vs. 4-positions of the boronic acid requires careful electronic tuning .

-

Acid Sensitivity: The free carboxylic acid necessitates mild deprotection conditions to prevent decarboxylation .

Alternative Friedel-Crafts Acylation

For gram-scale synthesis, Friedel-Crafts acylation of 2-fluorobiphenyl-4-ol with chloroformic acid derivatives could be explored (Fig. 1B). This method, adapted from 4-acetyl-4'-methoxybiphenyl synthesis , involves:

-

Lewis Acid: AlCl₃ (2.1 eq.) in 1,2-dichloroethane at 0–5°C .

-

Electrophile: ClCO(O)R (R = methyl or ethyl) for controlled acylation.

-

Oxidation: Subsequent Jones oxidation converts the ketone to carboxylic acid .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.8 (s, 1H, COOH)

-

δ 10.1 (s, 1H, Ar-OH)

-

δ 7.85 (dd, J = 8.4, 1.6 Hz, 1H, H-5)

-

δ 7.72 (d, J = 1.6 Hz, 1H, H-2)

-

δ 7.45–7.38 (m, 2H, H-3', H-5')

-

δ 7.22 (td, J = 8.8, 2.4 Hz, 1H, H-4')

-

δ 6.98 (d, J = 8.4 Hz, 1H, H-6)

The ¹⁹F NMR spectrum should display a singlet at approximately δ -112 ppm, consistent with meta-fluorine substitution in biphenyl systems .

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

-

3200–2500 (broad, -COOH and -OH stretching)

-

1685 (C=O, carboxylic acid)

-

1598 (C=C aromatic)

Applications and Biological Relevance

Pharmaceutical Intermediate

The compound serves as a potential precursor to non-steroidal anti-inflammatory drugs (NSAIDs). Diflunisal derivatives, which share the 4-hydroxybiphenyl-3-carboxylate core, demonstrate COX-2 selectivity . Fluorination at the 2'-position may enhance blood-brain barrier penetration for neurological applications .

Material Science Applications

In liquid crystal displays (LCDs), fluorinated biphenyl carboxylic acids improve thermal stability and reduce rotational viscosity . The -COOH group enables surface anchoring in nematic phases, with calculated clearing points ~145°C based on DFT studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume